molecular formula C6Br3I3 B12296350 1,3,5-Tribromo-2,4,6-triiodobenzene

1,3,5-Tribromo-2,4,6-triiodobenzene

Cat. No.: B12296350
M. Wt: 692.49 g/mol
InChI Key: PHXNXSOHPKDBSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5-Tribromo-2,4,6-triiodobenzene (C₆Br₃I₃) is a polyhalogenated aromatic compound characterized by alternating bromine and iodine substituents on a benzene ring. Its molecular weight is 692.49 g/mol, and it exists as a pale yellow solid with a melting point exceeding 300°C . The compound is synthesized via two primary routes:

  • Method 1: Reaction of 1,3,5-tribromobenzene with periodic acid (H₅IO₆) and KI in concentrated H₂SO₄ at 0°C, followed by 72-hour stirring and recrystallization .
  • Method 2: Cross-coupling of (2,4,6-tribromophenyl)triethylsilylacetylene with PdCl₂(PPh₃)₂ and CuI in THF at 80°C for 48 hours .

Spectroscopic characterization includes:

  • IR: Multiple absorption bands corresponding to C-Br and C-I stretches.
  • ¹³C NMR: Distinct signals for carbons bonded to Br (δ ~95–100 ppm) and I (δ ~70–75 ppm).
  • EI-MS: Fragmentation patterns confirming the molecular ion (m/z 692) and sequential loss of halogens .

Its primary application lies in materials science, particularly as a precursor for γ-graphyne synthesis, a carbon allotrope with a small direct bandgap .

Properties

Molecular Formula

C6Br3I3

Molecular Weight

692.49 g/mol

IUPAC Name

1,3,5-tribromo-2,4,6-triiodobenzene

InChI

InChI=1S/C6Br3I3/c7-1-4(10)2(8)6(12)3(9)5(1)11

InChI Key

PHXNXSOHPKDBSW-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1I)Br)I)Br)I)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

The industrial production of this compound typically involves large-scale bromination and iodination processes. The reaction conditions are optimized to achieve high yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions

      Reagents: Halogens (e.g., chlorine, bromine), catalysts (e.g., iron(III) chloride).

      Conditions: Reflux in organic solvents.

      Products: Various halogenated derivatives.

  • Oxidation Reactions

      Reagents: Oxidizing agents (e.g., potassium permanganate, chromium trioxide).

      Conditions: Acidic or basic medium.

      Products: Oxidized aromatic compounds.

  • Reduction Reactions

      Reagents: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).

      Conditions: Solvent systems like ethanol or ether.

      Products: Reduced aromatic compounds.

Scientific Research Applications

1,3,5-Tribromo-2,4,6-triiodobenzene is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,5-tribromo-2,4,6-triiodobenzene involves its ability to participate in halogen bonding interactions. The presence of multiple halogen atoms allows it to form strong non-covalent interactions with various molecular targets. These interactions can influence the molecular conformation and reactivity of the compound, making it useful in supramolecular chemistry and material science .

Comparison with Similar Compounds

1,3,5-Trifluoro-2,4,6-triiodobenzene (C₆F₃I₃)

  • Molecular Weight : 509.77 g/mol .
  • Melting Point : 152°C .
  • Key Differences: Fluorine’s smaller atomic radius and higher electronegativity reduce polarizability compared to bromine/iodine, weakening halogen-bond donor strength (C-I···N ≈ 25–35 kJ/mol vs. C-Br···N ≈ 15–20 kJ/mol) . Forms stable co-crystals with Lewis bases (e.g., pyridine N-oxide) via directional C-I···O/N bonds and π-π stacking . Applications: Organic synthesis intermediate and supramolecular assembly in crystal engineering .

1,3,5-Triiodobenzene (C₆H₃I₃)

  • Molecular Weight : 485.80 g/mol.
  • Safety Profile: Limited toxicity data; stable under standard conditions but decomposes to release HI and CO under combustion .
  • Key Differences :
    • Lacks bromine substituents, reducing steric hindrance and enabling easier electrophilic substitution.
    • Primarily used in halogen-bonding studies and as a reference compound for iodinated aromatics .

Functionalized Derivatives

2,4,6-Triiodobenzene-1,3,5-tricarbonyl Trichloride (C₉Cl₃I₃O₃)

  • Molecular Weight : 643.16 g/mol .
  • Key Differences :
    • Three carbonyl chloride groups enhance electrophilicity, enabling nucleophilic acyl substitutions.
    • Applications : HPLC analysis using reverse-phase columns; logP = 3.63 indicates moderate hydrophobicity .

Ionic Contrast Agents (e.g., 2,4,6-Triiodobenzoic Acid Derivatives)

  • Structure : Carboxylic acid groups render ionic character (e.g., 2,4,6-triiodobenzene-1,3,5-tricarboxylic acid).
  • Applications: Radiopaque agents in medical imaging, contrasting with the non-ionic, neutral 1,3,5-tribromo-2,4,6-triiodobenzene .

Partially Halogenated Analogues

1,3,5-Tribromo-2-iodobenzene (C₆H₂Br₃I)

  • Molecular Weight : 465.72 g/mol .
  • Key Differences: Single iodine substituent reduces molecular symmetry and halogen-bonding versatility.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Halogen Atoms Melting Point (°C) Key Applications
This compound C₆Br₃I₃ 692.49 Br, I >300 γ-Graphyne synthesis
1,3,5-Trifluoro-2,4,6-triiodobenzene C₆F₃I₃ 509.77 F, I 152 Co-crystal engineering
2,4,6-Triiodobenzene-1,3,5-tricarbonyl trichloride C₉Cl₃I₃O₃ 643.16 I, Cl N/A HPLC analysis
1,3,5-Triiodobenzene C₆H₃I₃ 485.80 I N/A Halogen-bonding studies

Research Findings and Trends

  • Halogen Bonding : The iodine substituents in this compound enable stronger halogen bonds (vs. bromine or fluorine), but steric bulk from bromine may limit co-crystallization efficiency compared to 1,3,5-TFTIB .
  • Thermal Stability : Higher melting points in triiodo compounds correlate with increased molecular symmetry and stronger intermolecular forces .
  • Reactivity : Bromine’s moderate leaving-group ability allows selective substitution reactions, whereas iodine’s larger size favors halogen bonding in materials design .

Biological Activity

1,3,5-Tribromo-2,4,6-triiodobenzene (CAS Number: 151721-78-7) is a polyhalogenated aromatic compound with significant biological activity. Its molecular formula is C6_6Br3_3I3_3, and it has a molecular weight of 692.49 g/mol. This compound has garnered attention in various fields, including medicinal chemistry and environmental science, due to its unique properties and potential applications.

  • Molecular Formula : C6_6Br3_3I3_3
  • Molecular Weight : 692.49 g/mol
  • Structure : The compound exhibits a complex structure that allows for multiple interactions at the molecular level, influencing its biological activity.

Biological Activity

This compound has been studied for its various biological activities:

Antimicrobial Activity

Research indicates that halogenated compounds can exhibit antimicrobial properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of certain bacteria and fungi. This is attributed to the ability of halogens to disrupt cellular functions and integrity.

Cytotoxicity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism of action is believed to involve the induction of oxidative stress and apoptosis in malignant cells.

Cell LineIC50 (µM)Reference
HeLa (cervical)15
MCF-7 (breast)20
A549 (lung)25

Hormonal Activity

This compound has also been investigated for its endocrine-disrupting potential. Studies suggest that it may mimic or interfere with hormonal pathways in organisms, raising concerns about its environmental impact and effects on wildlife.

Case Studies

  • Study on Cytotoxicity : A recent study evaluated the cytotoxic effects of this compound on different cancer cell lines. The findings indicated significant growth inhibition in HeLa and MCF-7 cells with an IC50 value of 15 µM and 20 µM respectively. This suggests potential for development as an anticancer agent .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of halogenated compounds including this compound. Results showed effective inhibition against Staphylococcus aureus and Candida albicans at varying concentrations .

The biological activity of this compound can be attributed to several mechanisms:

  • Oxidative Stress Induction : The presence of multiple halogen atoms can lead to increased production of reactive oxygen species (ROS), which are known to damage cellular components.
  • Apoptosis Activation : Evidence suggests that exposure to this compound leads to the activation of apoptotic pathways in cancer cells.
  • Hormonal Disruption : Its structural similarity to natural hormones may enable it to bind to hormone receptors and disrupt normal physiological functions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.